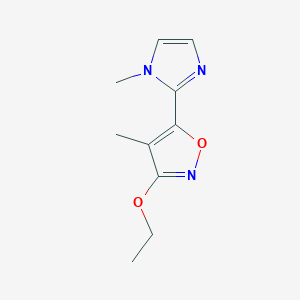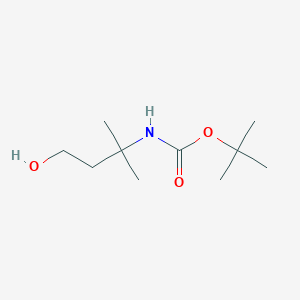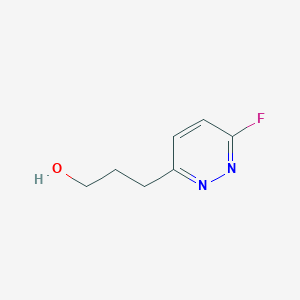
3-(6-Fluoropyridazin-3-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-Fluoropyridazin-3-yl)propan-1-ol is a chemical compound that has been gaining attention in the field of scientific research in recent years. This compound has shown potential in various applications, including medicinal chemistry, drug discovery, and biological research. In
Mécanisme D'action
The mechanism of action of 3-(6-Fluoropyridazin-3-yl)propan-1-ol involves the inhibition of specific enzymes, such as PKB/Akt. This inhibition leads to the modulation of various cellular processes, including cell survival, proliferation, and metabolism. In addition, this compound has been found to inhibit the activity of certain viral enzymes, such as the hepatitis C virus NS5B polymerase, which is involved in viral replication.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3-(6-Fluoropyridazin-3-yl)propan-1-ol are diverse and depend on the specific enzyme or pathway targeted by the compound. Inhibition of PKB/Akt, for example, can lead to the induction of apoptosis (programmed cell death) in cancer cells and the reduction of inflammation in various disease states. Inhibition of viral enzymes can lead to the suppression of viral replication and the prevention of viral infection.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(6-Fluoropyridazin-3-yl)propan-1-ol in lab experiments include its potency, selectivity, and ease of synthesis. However, there are also limitations to its use, such as its potential toxicity and the need for further optimization to improve its pharmacokinetic properties.
Orientations Futures
There are several future directions for the study of 3-(6-Fluoropyridazin-3-yl)propan-1-ol. These include the development of more potent and selective analogs, the optimization of pharmacokinetic properties, and the exploration of its potential applications in various disease states. Additionally, the compound's mechanism of action could be further elucidated to better understand its effects on specific cellular processes and pathways. Overall, the study of 3-(6-Fluoropyridazin-3-yl)propan-1-ol holds promise for the development of new therapeutic agents and the advancement of scientific research.
Méthodes De Synthèse
The synthesis of 3-(6-Fluoropyridazin-3-yl)propan-1-ol involves the reaction between 6-fluoropyridazine and 3-chloropropan-1-ol in the presence of a base. The reaction is carried out under reflux conditions for several hours, resulting in the formation of the desired product. The purity of the product can be improved by recrystallization.
Applications De Recherche Scientifique
3-(6-Fluoropyridazin-3-yl)propan-1-ol has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit potent inhibitory activity against several enzymes, including protein kinase B (PKB/Akt), which is involved in various cellular processes such as cell survival, proliferation, and metabolism. This compound has also been shown to have anti-inflammatory, anti-cancer, and anti-viral properties.
Propriétés
Numéro CAS |
174607-40-0 |
|---|---|
Nom du produit |
3-(6-Fluoropyridazin-3-yl)propan-1-ol |
Formule moléculaire |
C7H9FN2O |
Poids moléculaire |
156.16 g/mol |
Nom IUPAC |
3-(6-fluoropyridazin-3-yl)propan-1-ol |
InChI |
InChI=1S/C7H9FN2O/c8-7-4-3-6(9-10-7)2-1-5-11/h3-4,11H,1-2,5H2 |
Clé InChI |
XLPLUSWEEYAHRR-UHFFFAOYSA-N |
SMILES |
C1=CC(=NN=C1CCCO)F |
SMILES canonique |
C1=CC(=NN=C1CCCO)F |
Synonymes |
3-Pyridazinepropanol,6-fluoro-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



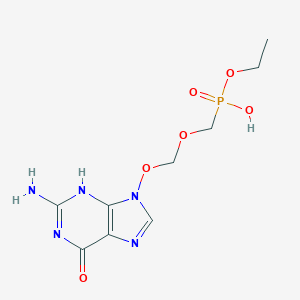
![3-[2,6-Dichloro-4-(3,3-dichloroallyloxy)-phenoxy]-propan-1-ol](/img/structure/B71037.png)
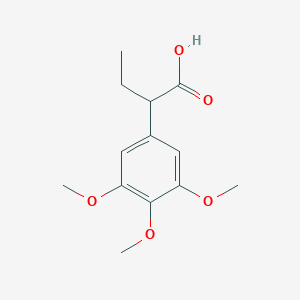
![Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, (1S-exo)-(9CI)](/img/structure/B71040.png)
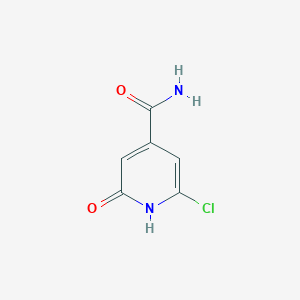
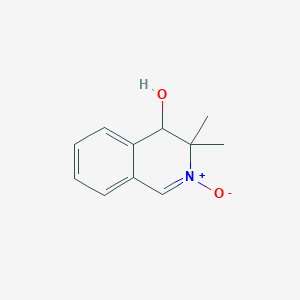
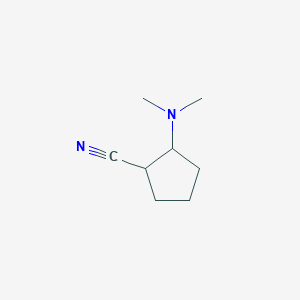
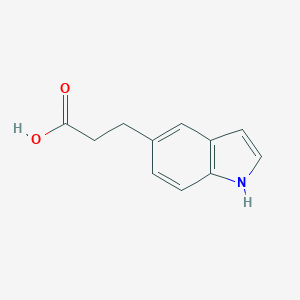
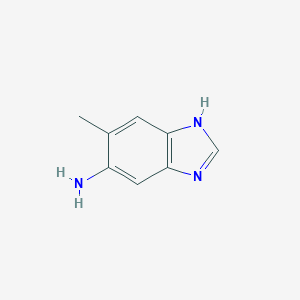
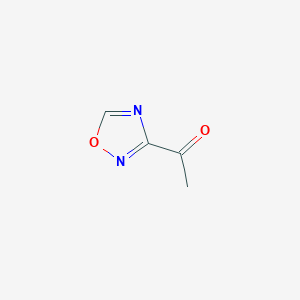
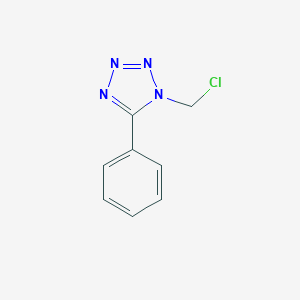
![1-([1,3]Oxazolo[4,5-b]pyridin-2-yl)ethanone](/img/structure/B71068.png)
